molecular formula C20H22FNO4 B8406822 (R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate

(R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate

Cat. No.: B8406822
M. Wt: 359.4 g/mol
InChI Key: HQSMDORBTCGVLS-OLBMHGAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate is a complex organic compound that features a piperidinone core substituted with a fluoro-methylphenyl group and a hydroxy-phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinone core, followed by the introduction of the fluoro-methylphenyl group through electrophilic aromatic substitution. The final step involves the esterification of the piperidinone with (S)-2-hydroxy-2-phenylacetic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The piperidinone core can be oxidized to form corresponding N-oxides.

    Reduction: The carbonyl group in the piperidinone can be reduced to form secondary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its efficacy and safety profiles would be evaluated through preclinical and clinical studies.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Fluorophenyl)piperidin-4-one
  • (S)-2-Hydroxy-2-phenylpropanoate
  • ®-2-(4-Methylphenyl)piperidin-4-one

Uniqueness

®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate is unique due to the combination of its fluoro-methylphenyl and hydroxy-phenylacetate groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22FNO4

Molecular Weight

359.4 g/mol

IUPAC Name

(2R)-2-(4-fluoro-2-methylphenyl)piperidin-4-one;(2S)-2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C12H14FNO.C8H8O3/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12;9-7(8(10)11)6-4-2-1-3-5-6/h2-3,6,12,14H,4-5,7H2,1H3;1-5,7,9H,(H,10,11)/t12-;7-/m10/s1

InChI Key

HQSMDORBTCGVLS-OLBMHGAYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2CC(=O)CCN2.C1=CC=C(C=C1)[C@@H](C(=O)O)O

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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